molecular formula C7H14ClNO3 B599754 Ethyl 2-Morpholinecarboxylate Hydrochloride CAS No. 135072-31-0

Ethyl 2-Morpholinecarboxylate Hydrochloride

Cat. No.: B599754
CAS No.: 135072-31-0
M. Wt: 195.643
InChI Key: KOHKGCJWCZZPQD-UHFFFAOYSA-N
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Description

Ethyl 2-Morpholinecarboxylate Hydrochloride is a chemical compound with the molecular formula C7H14ClNO3. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-Morpholinecarboxylate Hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds as follows:

  • Reaction of Morpholine with Ethyl Chloroformate

      Reagents: Morpholine, Ethyl Chloroformate, Triethylamine

      Conditions: Room temperature, inert atmosphere

      Product: Ethyl 2-Morpholinecarboxylate

  • Formation of Hydrochloride Salt

      Reagents: Ethyl 2-Morpholinecarboxylate, Hydrochloric Acid

      Conditions: Aqueous solution, room temperature

      Product: this compound

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Morpholinecarboxylate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group or the morpholine ring is substituted by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine oxides, while substitution reactions can produce various substituted morpholine derivatives.

Scientific Research Applications

Ethyl 2-Morpholinecarboxylate Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-Morpholinecarboxylate Hydrochloride can be compared with other similar compounds, such as:

    Morpholine: The parent compound, which lacks the ethyl carboxylate group.

    Ethyl Morpholine-2-carboxylate: Similar structure but without the hydrochloride salt.

    N-Ethyl Morpholine: Contains an ethyl group attached to the nitrogen atom of morpholine.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

ethyl morpholine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-10-7(9)6-5-8-3-4-11-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHKGCJWCZZPQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693467
Record name Ethyl morpholine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135072-31-0
Record name Ethyl morpholine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl morpholine-2-carboxylate hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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